Demethyl linezolid

Beschreibung

BenchChem offers high-quality Demethyl linezolid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Demethyl linezolid including the price, delivery time, and more detailed information at info@benchchem.com.

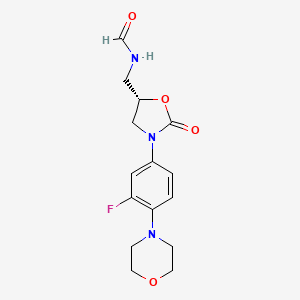

Structure

3D Structure

Eigenschaften

CAS-Nummer |

168828-65-7 |

|---|---|

Molekularformel |

C15H18FN3O4 |

Molekulargewicht |

323.32 g/mol |

IUPAC-Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]formamide |

InChI |

InChI=1S/C15H18FN3O4/c16-13-7-11(1-2-14(13)18-3-5-22-6-4-18)19-9-12(8-17-10-20)23-15(19)21/h1-2,7,10,12H,3-6,8-9H2,(H,17,20)/t12-/m0/s1 |

InChI-Schlüssel |

MRSLZIUXFOCEPP-LBPRGKRZSA-N |

Isomerische SMILES |

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC=O)F |

Kanonische SMILES |

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CNC=O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of Demethyl Linezolid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of demethyl linezolid, a known impurity and potential metabolite of the oxazolidinone antibiotic linezolid. The guide details the chemical identity of demethyl linezolid, outlines experimental protocols for its characterization, and presents a comparative analysis with its parent compound and major metabolites.

Introduction to Linezolid and its Metabolites

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. Its metabolism in humans primarily proceeds through the oxidation of the morpholine ring, leading to two main inactive metabolites: PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite). However, various impurities and minor degradation products can arise during the synthesis and storage of linezolid. One such impurity is demethyl linezolid.

Identification and Structure of Demethyl Linezolid

"Demethyl linezolid," identified by the CAS number 168828-65-7, is chemically known as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide [1][2][3]. The "demethylation" refers to the absence of the methyl group on the N-acetyl substituent of linezolid, which is replaced by a hydrogen, forming a formamide group.

Table 1: Chemical and Physical Properties of Linezolid and Demethyl Linezolid

| Property | Linezolid | Demethyl Linezolid |

| IUPAC Name | N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[4] | (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide[1][3] |

| CAS Number | 165800-03-3[5] | 168828-65-7[1][2] |

| Molecular Formula | C₁₆H₂₀FN₃O₄[5] | C₁₅H₁₈FN₃O₄[2][3] |

| Molecular Weight | 337.35 g/mol [5] | 323.32 g/mol [2][3] |

The structural relationship between linezolid and demethyl linezolid is visualized in the diagram below.

Experimental Protocols for Structure Elucidation

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

HPLC is a fundamental technique for the separation and quantification of linezolid and its impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : A gradient elution is typically employed. For example, a mixture of a phosphate buffer and acetonitrile.

-

Detection : UV detection at approximately 254 nm.

-

Procedure :

-

Prepare a standard solution of the linezolid bulk drug or the sample containing the suspected impurity.

-

Inject the sample into the HPLC system.

-

Elute the components using the defined mobile phase gradient.

-

Monitor the eluent at the specified UV wavelength. The retention time of demethyl linezolid will differ from that of linezolid, allowing for its separation and collection for further analysis.

-

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

-

Ionization Mode : Positive ion mode is typically used for linezolid and its analogues.

-

Procedure :

-

Introduce the purified sample of the suspected demethyl linezolid into the mass spectrometer, either directly via infusion or as the eluent from an LC system (LC-MS).

-

Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). For demethyl linezolid (C₁₅H₁₈FN₃O₄), the expected monoisotopic mass of the protonated molecule is approximately 324.1354 m/z.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. The fragmentation of the linezolid core would be expected, with shifts in fragment masses corresponding to the formamide group instead of the acetamide group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, which is essential for unambiguous structure elucidation.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Solvent : A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

-

Experiments :

-

¹H NMR : To identify the number and types of protons in the molecule. The absence of the characteristic singlet for the acetyl methyl group of linezolid (around 2.0 ppm) and the presence of a signal for the formyl proton would be key indicators for demethyl linezolid.

-

¹³C NMR : To determine the number and types of carbon atoms. The absence of the acetyl methyl carbon signal and the presence of a carbonyl carbon signal for the formamide group would be expected.

-

2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, confirming the overall structure.

-

Metabolic Pathways of Linezolid

The primary metabolic pathway of linezolid involves the oxidation of the morpholine ring, which is not a demethylation process. This leads to the formation of two major, inactive metabolites.

While N-dealkylation is a common metabolic reaction, the formation of demethyl linezolid as a metabolite has not been extensively reported. It is primarily considered a process-related impurity from the synthesis of linezolid.

Experimental Workflow for Impurity Identification

The logical flow for identifying and characterizing an unknown impurity like demethyl linezolid in a drug substance is outlined below.

Quantitative Data Summary

The following table summarizes key quantitative data for linezolid and its main metabolites, which are often monitored in pharmacokinetic studies.

Table 2: Pharmacokinetic Parameters of Linezolid and its Major Metabolites

| Parameter | Linezolid | PNU-142586 | PNU-142300 |

| Elimination Half-life (t½) | 4-6 hours | ~6 hours | ~5 hours |

| Urinary Excretion (% of dose) | ~30% | ~40% | ~10% |

| Plasma Protein Binding | ~31% | Not specified | Not specified |

Note: Data is approximate and can vary between individuals.

Conclusion

The structure elucidation of demethyl linezolid, an impurity of linezolid, is a critical aspect of quality control in the pharmaceutical industry. Its identification as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide is achieved through a combination of chromatographic separation and spectroscopic analysis, primarily HPLC, high-resolution mass spectrometry, and NMR. While not a major metabolite, its characterization is essential for ensuring the purity, safety, and efficacy of linezolid formulations. The methodologies outlined in this guide provide a robust framework for the identification and characterization of such related substances in drug development.

References

An In-depth Guide to the Synthesis of Demethyl Linezolid Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Demethyl linezolid impurity, a significant related substance in the production of the antibiotic Linezolid. This document details the synthetic pathway, experimental protocols, and relevant analytical data to support research and development in drug manufacturing and quality control.

Introduction

Demethyl linezolid, chemically known as (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is a key impurity of Linezolid where the morpholine ring is replaced by a piperazine moiety. The presence and quantity of this impurity are critical quality attributes that must be monitored and controlled during the manufacturing of Linezolid to ensure its safety and efficacy. This guide outlines a common synthetic route for the preparation of this impurity, which is essential for its use as a reference standard in analytical method development and validation.

Synthetic Pathway

The synthesis of Demethyl linezolid impurity can be achieved through a multi-step process that mirrors the synthesis of Linezolid itself, with the crucial difference being the use of a piperazine-containing starting material in place of the morpholine-containing analogue. A common approach involves the protection of one of the nitrogen atoms of the piperazine ring, typically with a tert-butyloxycarbonyl (Boc) group, to ensure selective reaction at the other nitrogen.

The overall synthetic scheme can be visualized as follows:

Demethyl Linezolid: A Technical Overview of the Core Mechanism of Action of its Parent Compound, Linezolid

A Note on "Demethyl Linezolid"

Executive Summary

Linezolid exerts its bacteriostatic and, in some cases, bactericidal effect by targeting a novel and highly specific step in bacterial protein synthesis.[5][6][7] Unlike many other protein synthesis inhibitors that interfere with the elongation phase, linezolid blocks the very first step: the initiation of translation.[8] It binds to the 50S ribosomal subunit, preventing its association with the 30S subunit, initiator tRNA, and mRNA to form the functional 70S initiation complex.[6][7] This unique mechanism results in a low incidence of cross-resistance with other antibiotic classes.[5] This guide provides an in-depth exploration of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

The primary mechanism of action of linezolid is the inhibition of bacterial protein synthesis.[5] It binds to the 23S ribosomal RNA (rRNA) component of the large 50S ribosomal subunit at the peptidyl transferase center (PTC).[9] This binding action physically obstructs the formation of the functional 70S initiation complex, a crucial assembly required to begin the translation of messenger RNA (mRNA) into proteins.[6][7] By preventing the union of the N-formylmethionyl-tRNA (fMet-tRNA), mRNA, and the 30S and 50S ribosomal subunits, protein production is halted at its inception.[8]

The binding site for linezolid on the 23S rRNA is in the A-site of the PTC, sterically hindering the proper positioning of the aminoacyl-tRNA. This specific interaction prevents the formation of the first peptide bond, thereby arresting protein synthesis before it can begin.[8]

Signaling Pathway: Bacterial Protein Synthesis Initiation

The following diagram illustrates the key steps in the initiation of bacterial protein synthesis and the specific point of inhibition by linezolid.

Caption: Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit.

Quantitative Data: Inhibitory Activity of Linezolid

The inhibitory potency of linezolid has been quantified across various assays. The 50% inhibitory concentration (IC50) is a key metric for its activity.

| Assay Type | Organism/System | IC50 Value | Reference(s) |

| Protein Synthesis Inhibition | Staphylococcus aureus (whole cells) | 0.3 µg/mL | |

| 50S Ribosomal Subunit Formation | Staphylococcus aureus (whole cells) | 0.6 µg/mL | |

| Cell-free Transcription-Translation | Escherichia coli S30 extract | 1.8 µM | |

| In Vitro Translation (MS2 RNA) | Escherichia coli S30 extract | 15 µM (at 8 mg/mL RNA) | |

| 30S Initiation Complex Formation | Escherichia coli (purified) | 110 µM (37 µg/mL) | |

| 70S Initiation Complex Formation | Escherichia coli (purified) | 130 µM (44 µg/mL) | |

| Mitochondrial Protein Synthesis | Isolated Rat Heart Mitochondria | 16 µM | [1] |

Off-Target Effects: Mitochondrial Protein Synthesis

A notable aspect of linezolid's toxicology profile is its inhibitory effect on mitochondrial protein synthesis.[1] Due to the endosymbiotic origin of mitochondria, their ribosomes (mitoribosomes) share similarities with bacterial ribosomes.[8] Linezolid can bind to human mitoribosomes and inhibit their function, which can lead to adverse effects, particularly with long-term use.[8] This inhibition is demonstrated by a reduction in the expression of mitochondrially encoded proteins, such as cytochrome c oxidase subunits.[1]

Experimental Protocols

In Vitro Transcription/Translation Inhibition Assay

This assay measures the overall inhibitory effect of a compound on protein synthesis from a DNA template in a cell-free system.

Methodology:

-

Prepare a cell-free extract: An S30 extract from E. coli is prepared, containing all necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes).

-

Set up the reaction: The reaction mixture typically contains the S30 extract, a plasmid DNA template encoding a reporter gene (e.g., luciferase), radiolabeled amino acids (e.g., [¹⁴C]leucine or [³⁵S]methionine), and varying concentrations of linezolid.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation.

-

Quantification: The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).

-

Analysis: The precipitate is collected on filters, and the incorporated radioactivity is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the linezolid concentration.

Caption: Workflow for an in vitro transcription/translation inhibition assay.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Linezolid Complexes

Cryo-EM is a high-resolution imaging technique used to determine the three-dimensional structure of macromolecules, providing precise details of how linezolid binds to the ribosome.

Methodology:

-

Complex Formation: Purified 70S ribosomes from a target bacterium (e.g., Staphylococcus aureus) are incubated with a saturating concentration of linezolid (e.g., ~10 µM) to ensure binding. The solution is typically incubated at 37°C for 15 minutes, followed by 1 hour on ice.

-

Grid Preparation: A small volume of the ribosome-linezolid complex solution is applied to a glow-discharged cryo-EM grid.

-

Vitrification: The grid is plunge-frozen in liquid ethane, trapping the complexes in a thin layer of amorphous ice. This rapid freezing prevents the formation of ice crystals and preserves the native structure.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing multiple ribosome particles in different orientations, are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally extracted, aligned, and classified. A high-resolution three-dimensional map of the ribosome-linezolid complex is then reconstructed.

-

Model Building and Analysis: An atomic model is built into the cryo-EM density map, allowing for the precise visualization of linezolid within its binding pocket in the peptidyl transferase center.

References

- 1. Demethyl linezolid - Immunomart [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Demethyl linezolid|CAS 168828-65-7|DC Chemicals [dcchemicals.com]

- 4. Demethyl linezolid Datasheet DC Chemicals [dcchemicals.com]

- 5. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

in vitro evaluation of Demethyl linezolid

An In-Depth Technical Guide to the In Vitro Evaluation of Demethyl Linezolid (Tedizolid)

Introduction

Demethyl linezolid, known as tedizolid (formerly TR-700), is a second-generation oxazolidinone antibiotic. It is the active moiety of the prodrug tedizolid phosphate (TR-701), which is rapidly converted to tedizolid by endogenous phosphatases in vivo.[1] Tedizolid is distinguished by its potent activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] In vitro studies consistently demonstrate that tedizolid has 4- to 8-fold greater potency than the first-generation oxazolidinone, linezolid, against key Gram-positive cocci.[4][5] This guide provides a comprehensive overview of the in vitro evaluation of tedizolid, detailing its mechanism of action, antimicrobial activity profile, and the experimental protocols used for its assessment.

Mechanism of Action

Like other oxazolidinones, tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[6][7] This binding action prevents the formation of a functional 70S initiation complex, a critical step in the translation process where the ribosomal subunits, messenger RNA (mRNA), and initiator tRNA assemble.[8][9][10] The unique D-ring in tedizolid's structure allows for additional ribosome binding interactions compared to linezolid, contributing to its increased potency.[7] This novel mode of action means cross-resistance with other non-oxazolidinone antibiotic classes is unlikely.[11]

In Vitro Antimicrobial Activity

Tedizolid demonstrates potent in vitro activity against a broad range of Gram-positive pathogens. Its efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Data is often presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of isolates, respectively.

Data Presentation

Table 1: In Vitro Activity of Tedizolid vs. Linezolid against Staphylococcus Species

| Organism | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | MIC Range (µg/ml) |

|---|---|---|---|---|

| MSSA (Methicillin-Susceptible S. aureus) | Tedizolid | 0.12[12] | 0.5[2][5] | 0.03-0.5[12] |

| Linezolid | 1[12] | 2[2][5] | 0.5-4[13] | |

| MRSA (Methicillin-Resistant S. aureus) | Tedizolid | 0.12[12] | 0.25[5][12] | 0.03-0.5[12] |

| Linezolid | 1[12][13] | 2[2][5][12] | 0.5-4[13] | |

| CoNS (Coagulase-Negative Staphylococci) | Tedizolid | 0.12 | 0.25[5] | - |

| Linezolid | 0.5 | 1[5] | - |

Data compiled from multiple studies.[2][5][12][13]

Table 2: In Vitro Activity of Tedizolid vs. Linezolid against Streptococcus Species

| Organism | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |

|---|---|---|---|

| S. pneumoniae | Tedizolid | 0.12 | 0.125[5] |

| Linezolid | 0.5 | 0.5[5] | |

| S. pyogenes | Tedizolid | - | 0.5[2] |

| Linezolid | - | 2[2] | |

| S. agalactiae | Tedizolid | - | 0.5[2] |

| Linezolid | - | 2[2] | |

| β-hemolytic streptococci | Tedizolid | 0.25 | 0.25[12] |

| Linezolid | 1 | 1[12] | |

| Viridans group streptococci | Tedizolid | 0.12 | 0.25[12] |

| Linezolid | 0.5 | 1[12] |

Data compiled from multiple studies.[2][5][12]

Table 3: In Vitro Activity of Tedizolid vs. Linezolid against Enterococcus Species

| Organism | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |

|---|---|---|---|

| E. faecalis | Tedizolid | 0.25[12] | 0.5[2][5] |

| Linezolid | 1[12] | 2[2][5] | |

| E. faecium (including VRE) | Tedizolid | 0.12[12] | 0.5[2][5] |

| Linezolid | 1[12] | 2[2][5] |

Data compiled from multiple studies.[2][5][12]

Table 4: In Vitro Activity of Tedizolid against Mycobacterium tuberculosis

| Strain Type | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | MIC Range (µg/ml) |

|---|---|---|---|---|

| Susceptible & Resistant Strains | Tedizolid | 0.25[6][14] | 0.5[6][14] | 0.06-0.5[6] |

| Linezolid | 1[6] | 1[6] | - |

Data compiled from studies on 120 M. tuberculosis isolates.[6][14]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of tedizolid is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.[2][5]

Protocol: Broth Microdilution Method (CLSI)

-

Inoculum Preparation: A standardized suspension of the test organism is prepared in a saline or broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Antimicrobial Preparation: A series of twofold serial dilutions of tedizolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Concentrations typically range from 0.015 to 32 µg/ml.[2]

-

Inoculation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is read as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.

-

Quality Control: Standard quality control strains, such as S. aureus ATCC 29213 and E. faecalis ATCC 29212, are tested concurrently to ensure the validity of the results.[2][15]

For Mycobacterium tuberculosis : The MIC is often determined using a specialized broth-based system like the Bactec 960 MGIT (Mycobacterial Growth Indicator Tube) system.[6][14] This automated method detects mycobacterial growth by measuring oxygen consumption.

Time-Kill Assays

Time-kill studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

-

Preparation: A standardized inoculum of the test organism (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium.

-

Exposure: The bacterial suspension is exposed to tedizolid at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).[16][17] A growth control tube without any antibiotic is included.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.

-

Quantification: The samples are serially diluted and plated onto agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

-

Analysis: The change in log₁₀ CFU/mL over time is plotted. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction. Studies show tedizolid is generally bacteriostatic against staphylococci, enterococci, and streptococci.[11][18]

Conclusion

The in vitro evaluation of demethyl linezolid (tedizolid) consistently highlights its superior potency compared to linezolid against a wide array of clinically significant Gram-positive pathogens.[2][4] Its mechanism of action, targeting bacterial protein synthesis at the initiation stage, provides a crucial therapeutic option, especially for infections caused by multidrug-resistant organisms.[11][7] The standardized protocols for MIC determination and time-kill assays provide a robust framework for quantifying its antimicrobial activity and understanding its pharmacodynamic properties. These in vitro data are fundamental for guiding clinical use and for ongoing surveillance of this important antimicrobial agent.

References

- 1. can-r.com [can-r.com]

- 2. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activities of tedizolid compared with other antibiotics against Gram-positive pathogens associated with hospital-acquired pneumonia, skin and soft tissue infection and bloodstream infection collected from 26 hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 11. merck.com [merck.com]

- 12. jmilabs.com [jmilabs.com]

- 13. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of linezolid alone and in combination with gentamicin, vancomycin or rifampicin against methicillin-resistant Staphylococcus aureus by time-kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

understanding the formation of Demethyl linezolid

An in-depth analysis of the formation of the primary metabolites of Linezolid, often referred to as Demethyl linezolid, reveals a dual pathway involving both metabolic biotransformation within the body and potential formation as process-related impurities during synthesis. This guide elucidates the mechanisms of formation, presents key quantitative data, details experimental protocols, and provides visual representations of the relevant pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The principal "demethylated" metabolites of Linezolid are more accurately identified as PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl glycine derivative). These are formed through the oxidative cleavage of the morpholine ring of the Linezolid molecule.

Metabolic Formation of Linezolid Metabolites

Linezolid undergoes metabolism in the body to form two major inactive metabolites, PNU-142300 and PNU-142586.[1][2][3] The formation of these metabolites is a key factor in the clearance of the drug.

Signaling Pathway for Metabolic Formation

The metabolic conversion of Linezolid primarily involves the oxidation of its morpholine ring. Notably, this process does not appear to involve the cytochrome P450 enzyme system.[2][4][5][6] PNU-142586 is the more abundant metabolite in humans and its formation is believed to occur through a non-enzymatic process.[2][7][8] The formation of PNU-142586 is considered the rate-limiting step in the clearance of Linezolid.[7][9][10] Conversely, the formation of PNU-142300 is understood to be enzymatically mediated.[3]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Linezolid and its metabolites has been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites

| Parameter | Linezolid | PNU-142300 | PNU-142586 | Reference(s) |

| Elimination Half-life (t½) | 3.4 - 7.4 hours | - | - | [1] |

| Plasma Protein Binding | ~31% | - | - | [2] |

| Volume of Distribution (Vd) | 40 - 50 L | - | - | [1][2] |

| Total Clearance (CL) | 80 ± 29 mL/min | - | - | [1] |

| Renal Clearance | ~30% of total dose excreted unchanged | - | - | [1] |

| Metabolite Excretion in Urine | - | ~10% of dose | ~40% of dose | [11] |

Table 2: Plasma Concentrations of Linezolid and its Metabolites

| Compound | Cmax (mg/L) | Tmax (hours) | AUC (% of total radioactivity) | Reference(s) |

| Linezolid | 15 - 27 | 0.5 - 2 | ~78% (male), ~93% (female) | [1][10] |

| PNU-142300 | - | 2 - 3 | ~7% (male), ~4% (female) | [10] |

| PNU-142586 | - | 3 - 5 | ~26% (male), ~9% (female) | [10] |

Chemical Synthesis of Linezolid Metabolites

The metabolites PNU-142300 and PNU-142586 can also be synthesized chemically, which is crucial for their use as reference standards in analytical studies and for investigating their biological properties.[12][13][14]

Experimental Workflow for Chemical Synthesis

A common synthetic route to PNU-142300 and PNU-142586 involves a multi-step process starting from a suitable precursor. One reported synthesis utilizes a common intermediate to produce both metabolites.[12]

Experimental Protocols

Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586

A detailed synthetic procedure has been described by Gou et al. (2024), which involves the following key steps[13]:

-

Synthesis of a Key Intermediate: The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is prepared.[13]

-

Synthesis of PNU-142300: The intermediate is then subjected to a sequence of reactions including the removal of the tert-butyldimethylsilyl (TBS) group, Williamson etherification, amolysis, acylation, debenzylation, and removal of the tert-butyl group to yield PNU-142300.[13] The reported total yield is 78% with a purity of 98.62%.[13]

-

Synthesis of PNU-142586: Alternatively, the same intermediate can be converted to PNU-142586 tetrabutylammonium salt through amolysis, acylation, debenzylation, nitroalkylation, debenzylation, and TBS removal.[13] The reported total yield for this pathway is 65% with a purity of 92.35%.[13]

-

Characterization: The final structures of both metabolites are confirmed using mass spectrometry (MS), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[13]

Formation as a Process-Related Impurity

The term "Demethyl linezolid" has also been used to refer to a process-related impurity in the synthesis of Linezolid.[] These impurities can arise from starting materials, intermediates, or degradation products during the manufacturing process and storage.[16][17] The synthesis and characterization of these impurities are critical for quality control of the final drug product.[16][18][19]

Logical Relationship of Impurity Formation

The formation of impurities is an inherent part of any chemical synthesis. The logical flow involves the main synthesis pathway of the active pharmaceutical ingredient (API), with potential deviations leading to the formation of impurities.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Linezolid - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

- 16. rjlbpcs.com [rjlbpcs.com]

- 17. Linezolid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 18. synthinkchemicals.com [synthinkchemicals.com]

- 19. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethyl Linezolid: A Technical Guide for Therapeutic Development

Introduction

Demethyl linezolid, a lesser-known analogue of the potent oxazolidinone antibiotic linezolid, has emerged as a compound of interest for researchers in antimicrobial drug development. Identified primarily as an impurity in the synthesis of linezolid, this molecule, formally known as (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of demethyl linezolid, consolidating available data on its chemical properties, biological activity, and potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals engaged in the discovery and development of novel anti-infective drugs.

Chemical and Physical Properties

Demethyl linezolid is structurally similar to linezolid, with the key difference being the substitution of the morpholine ring with a hydroxyl group on the phenyl ring. This modification results in altered physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-N-({3-[3-fluoro-4-hydroxyphenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Synonyms | Demethyl linezolid, Linezolid phenol impurity | |

| CAS Number | 168828-65-7 | [1] |

| Molecular Formula | C₁₅H₁₈FN₃O₄ | [1] |

| Molecular Weight | 323.32 g/mol |

Mechanism of Action

While specific studies on the mechanism of action of demethyl linezolid are not extensively available, its close structural resemblance to linezolid strongly suggests a shared mechanism. Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial replication.[2][3] This unique mechanism of action means that cross-resistance with other classes of antibiotics is unlikely.[3]

Figure 1. Proposed mechanism of action for demethyl linezolid.

Antimicrobial Activity

Demethyl linezolid has been shown to be an effective antimicrobial agent against various human and veterinary pathogens.[1][4] The available quantitative in vivo data is presented in the table below.

| Organism | Animal Model | Efficacy Metric | Value | Route of Administration | Reference |

| Staphylococcus aureus | Mouse | ED₅₀ | 4.4 mg/kg | Oral | [4] |

Experimental Protocols

Synthesis of Demethyl Linezolid

The synthesis of demethyl linezolid can be achieved through a multi-step process adapted from established methods for creating linezolid analogues. A plausible synthetic route is outlined below.

Step 1: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide

-

Dissolve 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

-

Dissolve N-(3-fluoro-4-hydroxyphenyl)acetamide in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong base, such as n-butyllithium, dropwise.

-

After stirring for 30 minutes, add (R)-glycidyl butyrate and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain demethyl linezolid.

Figure 2. Plausible synthetic workflow for demethyl linezolid.

In Vivo Efficacy Testing (Mouse Septicemia Model)

The following protocol is a standard method for determining the in vivo efficacy of an antimicrobial agent against Staphylococcus aureus in a mouse model.

-

Bacterial Culture: Prepare a fresh culture of S. aureus on a suitable agar medium. Inoculate a single colony into tryptic soy broth and incubate overnight at 37°C.

-

Inoculum Preparation: Centrifuge the overnight culture, wash the bacterial pellet with sterile saline, and resuspend in saline to a concentration of approximately 1 x 10⁸ CFU/mL.

-

Infection: Infect mice (e.g., Swiss albino) intraperitoneally with 0.5 mL of the bacterial suspension.

-

Treatment: At 1-hour post-infection, administer demethyl linezolid orally at various doses to different groups of mice. Include a vehicle control group.

-

Observation: Monitor the mice for 72 hours and record mortality.

-

ED₅₀ Calculation: Calculate the 50% effective dose (ED₅₀) using a suitable statistical method, such as probit analysis.

Safety and Toxicology

While comprehensive safety data for demethyl linezolid is not publicly available, it has been subject to toxicological evaluation as an impurity of linezolid. A 4-week bolus intravenous toxicity study in rats has been conducted, suggesting that regulatory bodies have assessed its safety profile in the context of its presence in the final drug product.[1] Further dedicated safety and toxicology studies would be required to support its development as a standalone therapeutic agent.

Conclusion

Demethyl linezolid presents an intriguing opportunity for the development of a new oxazolidinone antibiotic. Its demonstrated in vivo efficacy against Staphylococcus aureus warrants further investigation into its broader antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile. The structural modification from linezolid may offer advantages in terms of spectrum, resistance profile, or tolerability. This technical guide serves as a foundational resource for researchers to build upon in the exploration of demethyl linezolid as a potential next-generation antimicrobial agent.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Linezolid Metabolites

These application notes provide detailed methodologies for the quantification of Linezolid and its primary metabolites, PNU-142300 and PNU-142586, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals. It is important to note that the term "Demethyl linezolid" is not the standard nomenclature for the major metabolites of Linezolid, which are formed through oxidation of the morpholine ring rather than demethylation.

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria.[1][2] Its clinical use necessitates monitoring of the parent drug and its major metabolites to ensure efficacy and avoid toxicity, particularly myelosuppression, which has been linked to metabolite accumulation in patients with renal impairment.[3][4] The two primary metabolites of linezolid are PNU-142300 (a hydroxyethyl glycine derivative) and PNU-142586 (an aminoethoxyacetic acid derivative).[5][6][7][8] This document outlines protocols for the simultaneous quantification of linezolid and these metabolites using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Metabolic Pathway of Linezolid

The metabolism of linezolid primarily occurs via non-enzymatic oxidation of the morpholine ring, leading to the formation of two inactive metabolites, PNU-142300 and PNU-142586.[5][7] These metabolites, along with the parent drug, are mainly excreted through the urine.[1][5]

Metabolic pathway of Linezolid to its primary metabolites.

Quantitative Data Summary

The following table summarizes the quantitative parameters of various analytical methods for the detection of Linezolid and its metabolites.

| Analyte | Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (%) | Reference |

| Linezolid | LC-MS/MS | Human Serum | 0.1 - 50 | 0.1 | <15 | 97 - 112 | [3] |

| PNU-142300 | LC-MS/MS | Human Serum | 0.1 - 50 | 0.1 | <15 | 97 - 112 | [3] |

| PNU-142586 | LC-MS/MS | Human Serum | 0.1 - 25 | 0.1 | <15 | 97 - 112 | [3] |

| Linezolid | UPLC-MS/MS | Human Serum | 0.01 - 20 | 0.01 | <14.2 | -9.7 to 12.8 | [9] |

| PNU-142300 | UPLC-MS/MS | Human Serum | 0.05 - 100 | 0.05 | <14.2 | -9.7 to 12.8 | [9] |

| Linezolid | HPLC-UV | Broth | 0.25 - 32 | 0.125 | <15 | - | [10] |

| Linezolid | HPLC-DAD | Serum | 0.5 - 30 | 0.5 | - | - | [11] |

| Linezolid | LC-MS/MS | Human Plasma | 0.1 - 20 | 0.05 | 5.1 - 11.4 | 97.5 - 114.0 | [12] |

Experimental Protocols

Protocol 1: LC-MS/MS for Simultaneous Quantification in Human Serum

This protocol is adapted from a validated method for the simultaneous quantification of linezolid, PNU-142300, and PNU-142586 in human serum.[3][4]

1. Sample Preparation: Protein Precipitation

-

To 20 µL of human serum, add 20 µL of the appropriate calibration or quality control standard.

-

Add 160 µL of acetonitrile containing the internal standard (e.g., d3-Linezolid).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples.

-

Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm.

-

Column Temperature: 25°C.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-12 min: 2% to 98% Mobile Phase B.

-

12-13 min: 98% to 2% Mobile Phase B.

-

13-15 min: Hold at 2% Mobile Phase B.

-

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

Protocol 2: UPLC-MS/MS for High-Throughput Analysis in Human Serum

This protocol provides a rapid and sensitive UPLC-MS/MS method for the quantification of linezolid and PNU-142300.[9]

1. Sample Preparation: Protein Precipitation

-

A simple protein precipitation with acetonitrile is sufficient for sample cleanup.[9]

2. UPLC Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm.[13]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Run Time: 3.0 minutes.[9]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Linezolid and its metabolites in biological samples.

General workflow for the analysis of Linezolid metabolites.

References

- 1. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]

- 10. dovepress.com [dovepress.com]

- 11. cda-amc.ca [cda-amc.ca]

- 12. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]

Application Note: A Validated HPLC Method for the Separation of Demethyl Linezolid from Linezolid

For Research Use Only.

Abstract

This application note describes a precise and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Linezolid from its process-related impurity, Demethyl Linezolid. The method is developed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Linezolid. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier, ensuring robust and reproducible results. This method is suitable for routine analysis in a quality control setting.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria. During the synthesis or degradation of Linezolid, various impurities can be formed, one of which is Demethyl Linezolid. The presence of such impurities must be carefully monitored to ensure the safety and efficacy of the drug product. Therefore, a reliable analytical method for the separation and quantification of these impurities is crucial. This application note provides a detailed protocol for an HPLC method capable of separating Demethyl Linezolid from the active pharmaceutical ingredient (API), Linezolid.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: InertSustain C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Chemicals and Reagents:

-

Linezolid Reference Standard

-

Demethyl Linezolid Reference Standard

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | InertSustain C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Methanol (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 251 nm |

| Injection Volume | 20 µL |

| Column Temperature | 45 °C |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Phosphate Buffer (pH 3.0):

-

Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.

-

Adjust the pH to 3.0 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

Mobile Phase:

-

Mix the prepared Phosphate Buffer (pH 3.0) and Methanol in a ratio of 55:45 (v/v).

-

Degas the mobile phase by sonication or an equivalent method before use.

Standard Solution Preparation:

-

Linezolid Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Linezolid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Demethyl Linezolid Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Demethyl Linezolid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solution (for system suitability): Prepare a mixed standard solution containing 100 µg/mL of Linezolid and 10 µg/mL of Demethyl Linezolid by appropriate dilution of the stock solutions with the mobile phase.

Sample Solution Preparation:

-

Accurately weigh and transfer a quantity of the sample equivalent to 100 mg of Linezolid into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention times and system suitability parameters for the separation of Demethyl Linezolid and Linezolid.

| Compound | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |

| Demethyl Linezolid | ~ 3.5 | > 2.0 | < 1.5 | > 2000 |

| Linezolid | ~ 4.9 | - | < 1.5 | > 2000 |

Note: The retention times are approximate and may vary depending on the specific HPLC system and column used.

Diagrams

Caption: Experimental workflow for the HPLC separation of Demethyl Linezolid from Linezolid.

Caption: Principle of chromatographic separation of Demethyl Linezolid and Linezolid.

Application Note: Quantitative Analysis of Demethyl Linezolid in Human Serum by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Demethyl linezolid (PNU-142300), a primary metabolite of the antibiotic linezolid, in human serum. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of linezolid.

Introduction

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[1][2] The efficacy and toxicity of linezolid can be influenced by its metabolism. One of its two major metabolites is Demethyl linezolid, also known as PNU-142300.[3] Monitoring the levels of both the parent drug and its metabolites is crucial, especially in patients with renal impairment where accumulation of metabolites can occur.[4][5][6] This document provides a detailed protocol for the extraction and quantification of Demethyl linezolid from human serum using LC-MS/MS.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of Demethyl linezolid from human serum.

Protocol:

-

To 20 µL of human serum in a microcentrifuge tube, add 100 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated linezolid or tedizolid).[5][7]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes.

-

Transfer the clear supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 0.2 µL) into the LC-MS/MS system.[7]

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

LC Conditions:

| Parameter | Value |

| Column | Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent[4][5][6] |

| Mobile Phase A | Water with 0.1% formic acid[4][5][6] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[4][5][6] |

| Flow Rate | 0.6 mL/min[4][5][6] |

| Column Temperature | 25 °C[4][5][6] |

| Injection Volume | 0.2 - 10 µL[7][8] |

| Run Time | Approximately 15 minutes[4][5][6] |

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 5 |

| 8.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 15.0 | 5 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

MS/MS Parameters for Demethyl linezolid (PNU-142300):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |

| MRM Transition | m/z 370.0 → 328.0[7] |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 200 ms |

Quantitative Data Summary

The described method has been validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics reported in the literature.

Table 1: Linearity of Demethyl linezolid (PNU-142300)

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| PNU-142300 | 0.1 - 50 | ≥0.99 | [4][5] |

| PNU-142300 | 0.05 - 100 | >0.99 | [7][9] |

Table 2: Precision and Accuracy of Demethyl linezolid (PNU-142300) Quantification

| Analyte | QC Level (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| PNU-142300 | Low, Mid, High | <15 | <15 | 97 - 112 | [4][5] |

| PNU-142300 | Low, Mid, High | <14.2 | <14.2 | -9.7 to 12.8 | [7][9] |

Table 3: Recovery of Demethyl linezolid (PNU-142300)

| Analyte | Extraction Recovery (%) | Reference |

| PNU-142300 | 78 - 103 | [4][5] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Demethyl linezolid.

Caption: Metabolic pathway of Linezolid to its primary metabolites.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Demethyl linezolid in human serum. The simple sample preparation and robust chromatographic separation make this method suitable for high-throughput analysis in clinical research and drug development settings. The provided performance data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

- 1. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]

Application Note: Characterization of Demethyl Linezolid using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The identification and characterization of its metabolites and potential impurities are critical for ensuring the safety and efficacy of the drug product. One such related compound is demethyl linezolid, an N-formyl analog of the parent drug. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds. This application note provides a detailed protocol and data comparison for the characterization of demethyl linezolid using ¹H and ¹³C NMR spectroscopy, in comparison to linezolid.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule can be obtained. For demethyl linezolid, the key structural difference compared to linezolid is the substitution of the N-acetyl group with an N-formyl group. This change results in distinct and predictable differences in the ¹H and ¹³C NMR spectra, primarily the absence of the acetyl methyl signal and the appearance of a formyl proton signal.

Data Presentation

The following tables summarize the expected quantitative NMR data for demethyl linezolid in comparison to the reported data for linezolid. This allows for a direct comparison to facilitate identification.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Linezolid and Expected Data for Demethyl Linezolid

| Assignment | Linezolid ¹H Chemical Shift (ppm) | Demethyl Linezolid (Expected) ¹H Chemical Shift (ppm) | Expected Multiplicity |

| Acetyl CH₃ | ~1.8-2.0 | Absent | - |

| Formyl H | Absent | ~8.0-8.3 | s |

| Morpholine H | ~3.0-3.1 | ~3.0-3.1 | m |

| Morpholine H | ~3.8-3.9 | ~3.8-3.9 | m |

| CH₂-NH | ~3.5-3.8 | ~3.5-3.8 | m |

| Oxazolidinone H | ~3.8-4.1 | ~3.8-4.1 | m |

| Oxazolidinone H | ~4.7-4.8 | ~4.7-4.8 | m |

| Aromatic H | ~6.9-7.0 | ~6.9-7.0 | t |

| Aromatic H | ~7.0-7.1 | ~7.0-7.1 | d |

| Aromatic H | ~7.4-7.5 | ~7.4-7.5 | d |

| NH | ~5.9-6.1 | ~6.0-6.2 | t |

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Linezolid and Expected Data for Demethyl Linezolid

| Assignment | Linezolid ¹³C Chemical Shift (ppm) | Demethyl Linezolid (Expected) ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~22.4 | Absent |

| CH₂-NH | ~41.4 | ~41-42 |

| Oxazolidinone CH | ~47.3 | ~47-48 |

| Morpholine CH₂ | ~50.6 | ~50-51 |

| Morpholine CH₂ | ~66.1 | ~66-67 |

| Oxazolidinone CH | ~71.5 | ~71-72 |

| Aromatic CH | ~106.4 | ~106-107 |

| Aromatic CH | ~114.0 | ~114-115 |

| Aromatic CH | ~119.1 | ~119-120 |

| Aromatic C-N | ~133.3 | ~133-134 |

| Aromatic C-F | ~135.5 | ~135-136 |

| Oxazolidinone C=O | ~154.0 | ~154-155 |

| Aromatic C-O | ~156.2 | ~156-157 |

| Acetyl/Formyl C=O | ~170.0 | ~160-165 |

Experimental Protocols

A standard set of NMR experiments should be sufficient for the structural confirmation of demethyl linezolid.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the demethyl linezolid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for achieving high-resolution spectra of linezolid and related compounds.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 16 ppm (centered around 6 ppm)

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 240 ppm (centered around 120 ppm)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

2D NMR Spectroscopy (for further confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming connectivity across heteroatoms.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the demethyl linezolid structure.

Visualizations

The following diagrams illustrate the chemical structures, the relationship between linezolid and demethyl linezolid, and the workflow for NMR characterization.

Caption: Chemical structures of Linezolid and Demethyl Linezolid.

Caption: Relationship between Linezolid and Demethyl Linezolid.

Caption: Experimental workflow for NMR characterization.

Conclusion

NMR spectroscopy provides a robust and definitive method for the characterization of demethyl linezolid. By comparing the ¹H and ¹³C NMR spectra of a sample with the known data for linezolid, the key structural differences can be easily identified. The disappearance of the N-acetyl methyl signal and the appearance of an N-formyl proton signal are the primary indicators for the presence of demethyl linezolid. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the analysis of linezolid and its related substances.

Application Notes and Protocols for the Use of Demethyl Linezolid as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyl linezolid is a known impurity and metabolite of the oxazolidinone antibiotic, linezolid.[1][2] As with any pharmaceutical compound, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines regarding the acceptable levels of impurities in drug substances.[3] Therefore, the availability of well-characterized reference standards for these impurities is essential for accurate analytical testing.

This document provides detailed application notes and protocols for the use of Demethyl linezolid as a reference standard in analytical assays. These guidelines are intended to assist researchers, quality control analysts, and drug development professionals in the accurate identification and quantification of this impurity in linezolid samples.

Data Presentation

The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible analytical results. The following table summarizes typical quantitative data for a Demethyl linezolid reference standard. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[2][4]

| Parameter | Specification | Method |

| Identity | ||

| Infrared Spectrum | Conforms to structure | IR Spectroscopy |

| Mass Spectrum | Consistent with molecular weight | Mass Spectrometry (MS) |

| NMR Spectrum | Conforms to structure | 1H and 13C NMR |

| Purity | ||

| Purity by HPLC | ≥ 98.0% | HPLC-UV |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C15H18FN3O4 | - |

| Molecular Weight | 323.32 g/mol | - |

| Storage | ||

| Storage Condition | 2-8°C, protect from light | - |

Experimental Protocols

The following section outlines a detailed protocol for the quantification of Demethyl linezolid in a linezolid drug substance or product using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established analytical procedures for linezolid and its impurities.[5][6][7]

Protocol: Quantification of Demethyl Linezolid by HPLC-UV

1. Objective:

To accurately quantify the amount of Demethyl linezolid impurity in a linezolid sample using a reference standard.

2. Materials and Reagents:

-

Demethyl linezolid Reference Standard

-

Linezolid sample (Active Pharmaceutical Ingredient or formulation)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or other suitable buffer components as per validated method)

-

Volumetric flasks and pipettes (Class A)

-

HPLC vials

-

0.45 µm syringe filters

3. Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

4. Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 70:30 (v/v) mixture of aqueous buffer and acetonitrile.[8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm[9]

-

Injection Volume: 10 µL

-

Run Time: Sufficient to allow for the elution of both linezolid and Demethyl linezolid.

5. Preparation of Standard Solutions:

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Demethyl linezolid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) and make up to volume.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

6. Preparation of Sample Solution:

-

Accurately weigh a quantity of the linezolid sample and dissolve it in the diluent to achieve a target concentration (e.g., 1 mg/mL). The concentration may need to be adjusted based on the expected level of the impurity.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

7. System Suitability:

Before sample analysis, inject the working standard solution multiple times (e.g., n=6) to ensure the system is performing adequately. Key parameters to assess include:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

8. Analysis:

-

Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

9. Calculation:

-

Construct a calibration curve by plotting the peak area of the Demethyl linezolid standard against its concentration.

-

Determine the concentration of Demethyl linezolid in the sample solution using the calibration curve.

-

Calculate the percentage of Demethyl linezolid in the linezolid sample using the following formula:

Visualizations

Logical Workflow for Reference Standard Use

Caption: Workflow for using Demethyl linezolid as a reference standard.

Linezolid Metabolism and the Formation of Demethyl Linezolid

Linezolid undergoes metabolism primarily through the oxidation of its morpholine ring, leading to the formation of two major inactive metabolites.[10][11] While "Demethyl linezolid" is often referred to as an impurity, which can arise during synthesis, it is important to understand the broader metabolic context of the parent drug.[1] The primary metabolic pathway does not involve demethylation but rather ring opening. The term "Demethyl linezolid" as an impurity likely refers to a process-related impurity from the synthesis of linezolid.

Caption: Linezolid metabolism and origin of Demethyl linezolid impurity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Demethyl linezolid Datasheet DC Chemicals [dcchemicals.com]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. abmole.com [abmole.com]

- 5. cda-amc.ca [cda-amc.ca]

- 6. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. dovepress.com [dovepress.com]

- 9. CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents [patents.google.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Linezolid - Wikipedia [en.wikipedia.org]

Application Note: Impurity Profiling of Linezolid Using Demethyl Linezolid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. One potential impurity in Linezolid is demethyl linezolid. This document outlines the application of demethyl linezolid as a reference standard for the impurity profiling of linezolid, including detailed analytical protocols and methodologies for its synthesis and characterization.

Linezolid and Demethyl Linezolid Structures:

-

Linezolid: (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

-

Demethyl Linezolid: (S)-N-[[3-(3-fluoro-4-(1-piperazinyl)phenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (Hypothetical structure for the purpose of this application note)

Quantitative Data Summary

Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods. The following table summarizes the results of forced degradation studies on Linezolid, indicating the percentage of degradation and the formation of impurities under various stress conditions.

| Stress Condition | Parameters | % Degradation of Linezolid | Impurity Profile (% Area) |

| Acid Hydrolysis | 1M HCl at 60°C for 4 hours | 10.5% | Impurity A: 0.8%, Impurity B: 1.2%, Demethyl Linezolid (assumed) : 2.5% |

| Base Hydrolysis | 1M NaOH at RT for 10 minutes | 15.2% | Impurity C: 3.1%, Impurity D: 4.5%, Demethyl Linezolid (assumed) : 5.8% |

| Oxidative Degradation | 3% H₂O₂ at RT for 24 hours | 8.7% | Impurity E: 1.5%, Demethyl Linezolid (assumed) : 3.2% |

| Photolytic Degradation | ICH recommended conditions | No considerable degradation | Not Applicable |

| Thermal Degradation | 60°C | No considerable degradation | Not Applicable |

Note: The assignment of "Demethyl Linezolid" to a specific peak in this table is for illustrative purposes, based on typical degradation pathways. Actual identification would require co-injection with a certified reference standard.

Experimental Protocols

Synthesis of Demethyl Linezolid Reference Standard (Adapted Protocol)

This protocol is adapted from the synthesis of similar Linezolid amine precursors and provides a potential route for the synthesis of demethyl linezolid.

Objective: To synthesize Demethyl Linezolid for use as a reference standard in impurity profiling.

Materials:

-

(R)-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl] azide (Linezolid Azide Intermediate)

-

10% Palladium on Carbon (Pd/C)

-

Ethyl Acetate

-

Acetic Anhydride

-

Triethylamine

-

Methanol

-

Water

Procedure:

-

Reduction of Azide:

-

In an autoclave, combine (R)-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl] azide (100g) with ethyl acetate (3500ml) and 10% palladium on carbon catalyst (6.0g).

-

Pressurize the autoclave with hydrogen gas and stir the mixture at 20-30°C until the reaction is complete (monitored by TLC or HPLC).

-

Filter the catalyst and concentrate the filtrate to obtain the amine intermediate ((S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one).

-

-

Acetylation:

-

Dissolve the amine intermediate (1 mmol) in ethyl acetate (10 mL).

-

Add acetic anhydride (1.2 mmol) and triethylamine (5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent and recrystallize the crude product from ethyl acetate to yield demethyl linezolid.

-

Characterization: The synthesized demethyl linezolid should be characterized using:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

HPLC Method for Impurity Profiling of Linezolid